

spectroscopic comparison of 6-Chloropicolinic acid and its isomers

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Compound of Interest

Compound Name: 6-Chloropicolinic acid

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A Spectroscopic Comparison of **6-Chloropicolinic Acid** and Its Isomers for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of **6-chloropicolinic acid** and its various isomers. The objective is to offer a comprehensive resource for the identification and differentiation of these compounds using common analytical techniques. The isomers covered include chloropicolinic, chloronicotinic, and chloroisonicotinic acids.

The differentiation of these isomers is crucial in various fields, including pharmaceutical development and agrochemical research, where the specific substitution pattern on the pyridine ring dictates the compound's chemical and biological properties. This guide summarizes key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in structured tables. Detailed experimental protocols for these techniques are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **6-chloropicolinic acid** and its isomers.

Picolinic Acid Derivatives

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	IR (cm^{-1})	Mass Spectrum (m/z)
6-Chloropicolinic Acid	Data not readily available in summarized format.	Data not readily available in summarized format.	Key peaks observed. [1]	Molecular Ion: 157. Key Fragments: 113, 115. [1]
3-Chloropicolinic Acid	Data not readily available in summarized format.	Data not readily available in summarized format.	Data not readily available.	Data not readily available.
4-Chloropicolinic Acid	(DMSO- d_6): δ 8.72 (d, J=4.9 Hz, 1H), 8.09 (d, J=1.6 Hz, 1H), 7.84 (dd, J=4.9, 1.6 Hz, 1H)	Data not readily available.	Key peaks available on SpectraBase.	Data not readily available.
5-Chloropicolinic Acid	Data available on SpectraBase. [2]	Data not readily available.	Key peaks available on SpectraBase. [2]	Data not readily available.

Nicotinic Acid Derivatives

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	IR (cm^{-1})	Mass Spectrum (m/z)
2-Chloronicotinic Acid	(DMSO- d_6 , 90 MHz): Data available from ChemicalBook. [3]	Data available on SpectraBase.	Key peaks available on PubChem.[4]	Molecular Ion: 157. Key Fragments: 140, 112.[4]
4-Chloronicotinic Acid	Data not readily available in summarized format.	Data not readily available.	Key peaks available on PubChem.	Data not readily available.
5-Chloronicotinic Acid	Data not readily available in summarized format.	Data not readily available.	Key peaks observed.[5]	Molecular Ion: 157. Key Fragments: 139, 50.[5]
6-Chloronicotinic Acid	Data available from ChemicalBook. [6]	Data available on PubChem.[7]	Key peaks available.[7]	Molecular Ion: 157.[8]

Isonicotinic Acid Derivatives

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	IR (cm^{-1})	Mass Spectrum (m/z)
2-Chloroisonicotinic Acid	Data not readily available in summarized format.	Data available on PubChem.[9]	Data not readily available.	Molecular Ion: 157, 159. Key Fragment: 122. [9]
3-Chloroisonicotinic Acid	Data not readily available in summarized format.	Data not readily available.	Data not readily available.	Data not readily available.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ^1H and ^{13}C NMR spectra for structural elucidation.

Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of the chloropyridinecarboxylic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Use a standard single-pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Employ a proton-decoupled pulse sequence.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
 - Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The typical spectral range is 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Note: Derivatization to a more volatile ester form (e.g., methyl ester) is often necessary for GC-MS analysis of carboxylic acids.

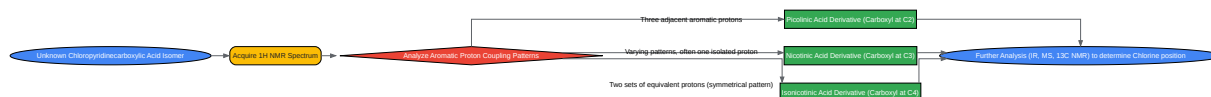
Procedure:

- Sample Preparation (Derivatization to Methyl Ester):
 - React the carboxylic acid with a suitable methylating agent (e.g., diazomethane or methanol with an acid catalyst).

- Extract the resulting methyl ester into an appropriate volatile organic solvent (e.g., dichloromethane or hexane).
- Dry the organic extract over anhydrous sodium sulfate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
- GC Parameters:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: Typically 250-280 °C.
 - Oven Program: Start at a low temperature (e.g., 50-70 °C), then ramp up to a final temperature of 250-300 °C.
 - Carrier Gas: Helium at a constant flow rate.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and expected fragments.
- Data Analysis: Identify the compound based on its retention time and by comparing its mass spectrum to spectral libraries (e.g., NIST).

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the different classes of chloropyridinecarboxylic acid isomers based on their spectroscopic characteristics, primarily ¹H NMR.



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Caption: Workflow for the initial differentiation of chloropyridinecarboxylic acid isomers using ^1H NMR spectroscopy.

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